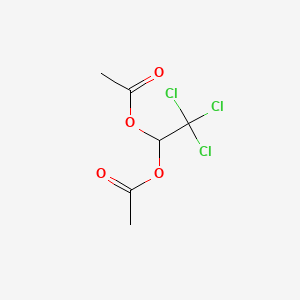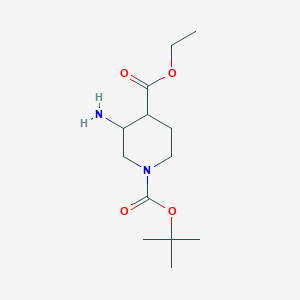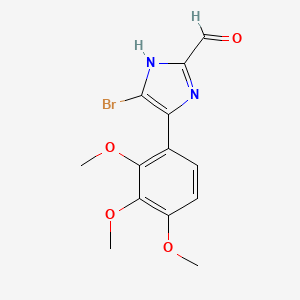
5-Bromo-4-(2,3,4-trimethoxyphenyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD33022752 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022752 typically involves a series of well-defined chemical reactions. One common method starts with the coupling of 1,4-diiodo-2,5-dibromobenzene with [ (3-cyanopropyl)di-isopropylsilyl]acetylene. This intermediate is then connected using a dialkyne-type linker, functionalized with methoxynaphthalene units, and trimerized using 1,4-dibromobenzene linkers. The final step involves an aromatization reaction to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of MFCD33022752 may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reactions.
化学反応の分析
Types of Reactions
MFCD33022752 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like N-bromosuccinimide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., N-bromosuccinimide), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
科学的研究の応用
MFCD33022752 has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: It is employed in the study of biological processes and the development of new drugs.
作用機序
The mechanism of action of MFCD33022752 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
類似化合物との比較
MFCD33022752 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Cycloparaphenylene acetylene: Known for its use in the synthesis of carbon nanotubes.
Phenothiazine dyes: Used in click chemistry reactions.
Compared to these compounds, MFCD33022752 offers unique properties such as higher stability and reactivity, making it a valuable compound in various applications.
Conclusion
MFCD33022752 is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it an important tool in the synthesis of new materials and the study of biological processes. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new applications and enhance our understanding of this fascinating compound.
特性
分子式 |
C13H13BrN2O4 |
|---|---|
分子量 |
341.16 g/mol |
IUPAC名 |
5-bromo-4-(2,3,4-trimethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O4/c1-18-8-5-4-7(11(19-2)12(8)20-3)10-13(14)16-9(6-17)15-10/h4-6H,1-3H3,(H,15,16) |
InChIキー |
FLQBDYGLIYZOEI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C2=C(NC(=N2)C=O)Br)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


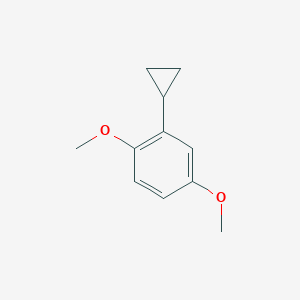

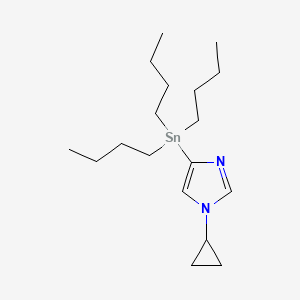

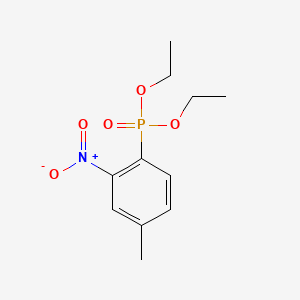
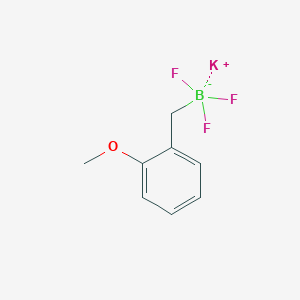
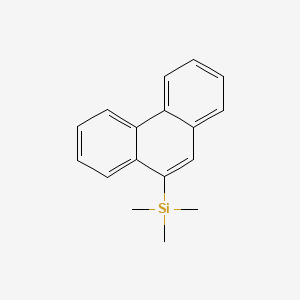
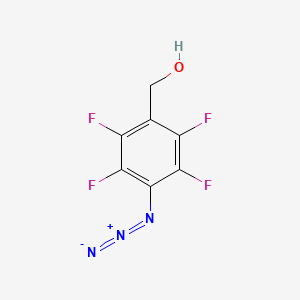
![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B15336773.png)
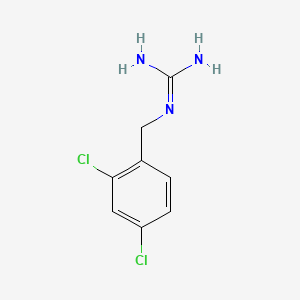

![1-Boc-3-[4-[(tert-butyldimethylsilyl)oxy]-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B15336802.png)
